![molecular formula C13H20N2O2 B13148198 Propanamide,N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)-](/img/structure/B13148198.png)
Propanamide,N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)- is an organic compound with the molecular formula C13H20N2O2. This compound is characterized by the presence of a propanamide group attached to a 4-methoxyphenyl ethyl chain and a methylamino group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)- typically involves the reaction of 4-methoxyphenyl ethylamine with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides and other derivatives.
Scientific Research Applications
Propanamide, N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Propanamide, N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways. This interaction can lead to therapeutic effects, such as pain relief and reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- Propanamide, N-(4-methoxyphenyl)-2,2-dimethyl-
- Propanamide, N-(4-methoxyphenyl)-2-methyl-
Uniqueness
Propanamide, N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)- is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 4-methoxyphenyl ethyl chain and the methylamino group enhances its reactivity and interaction with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)propanamide |
InChI |
InChI=1S/C13H20N2O2/c1-10(14-2)13(16)15-9-8-11-4-6-12(17-3)7-5-11/h4-7,10,14H,8-9H2,1-3H3,(H,15,16) |
InChI Key |
GCEIOCIBLDUDKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCC1=CC=C(C=C1)OC)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


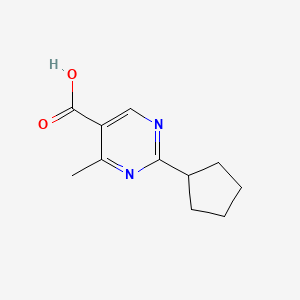

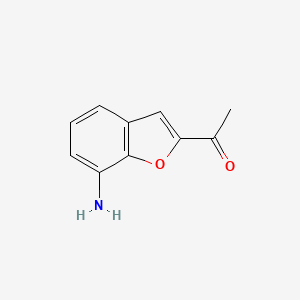
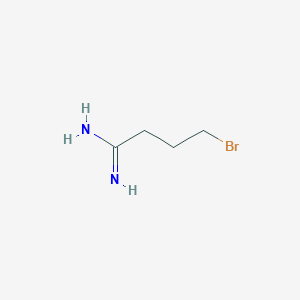
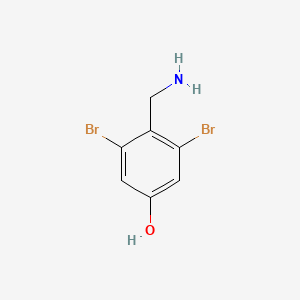

![2-propyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13148137.png)


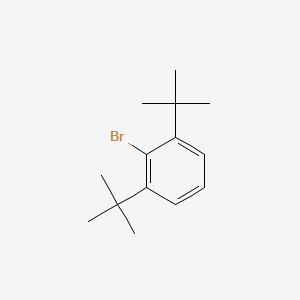
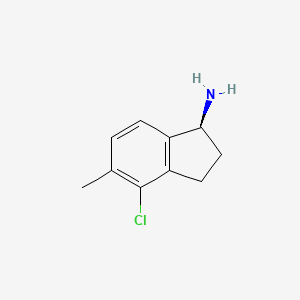
![N-[4-(4-Methoxyanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide](/img/structure/B13148180.png)
![3-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine](/img/structure/B13148186.png)

